Z-Ser-obzl
Overview
Description
Z-Ser-obzl, also known as N-Benzyloxycarbonyl-L-serine benzyl ester, is a white to off-white powder . It is used as a building block in peptide synthesis and as a biochemical reagent . It is also used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl-(lor dl)-serine benzyl ester .
Synthesis Analysis
Z-Ser-obzl can be synthesized from Benzyl chloroformate . It is a versatile intermediate for the synthesis of racemic Gla derivatives . The versatile intermediate Z-Dha-OBzl can be obtained by treating Z-Ser-OBzl with DCC and CuCl .Molecular Structure Analysis
The molecular weight of Z-Ser-obzl is 329.35 and its chemical formula is C₁₈H₁₉NO₅ . The SMILES representation is C1=CC=C (C=C1)COC (=O) [C@H] (CO)N=C (O)OCC2=CC=CC=C2 .Chemical Reactions Analysis
Z-Ser-obzl is used as a building block in peptide synthesis . It is also used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl-(lor dl)-serine benzyl ester .Physical And Chemical Properties Analysis
Z-Ser-obzl is a white to off-white solid . It has a molecular weight of 329.35 and a chemical formula of C₁₈H₁₉NO₅ . It is slightly soluble in water .Scientific Research Applications
Synthesis and Peptide Research
- Z-Ser-obzl is used in the synthesis of protected oligophosphoseryl peptides from bovine caseins. This process involves stepwise lengthening and acylation, demonstrating high yields and the potential for large-scale synthesis. It also highlights the utility of Z-Ser-obzl in peptide research, particularly in understanding and synthesizing complex biological molecules (Paquet & Johns, 2009).
Nanotechnology and Sensing Applications
- The use of Z-Ser-obzl in nanotechnology is evident in the development of nanostructures for Surface-Enhanced Raman Scattering (SERS) applications. This includes the design and synthesis of substrates like ZnO/ZnFe2O4 composites and ZnO/Ag microspheres that enhance the detection of trace chemicals and provide a platform for molecular sensing. These studies showcase Z-Ser-obzl's role in facilitating the creation of high-performance nanocomposites and semiconductor-metal hybrid structures (Tiwari et al., 2022), (Liu et al., 2018).
Medical and Biological Applications
- In the medical and biological fields, Z-Ser-obzl is integral in the study of protein interactions and coagulation processes. For instance, research on Protein Z, a plasma protein, reveals its role in the regulation of coagulation, demonstrating Z-Ser-obzl's relevance in understanding complex biological pathways and potentially influencing therapeutic strategies (Broze, 2001).
Enhanced Raman Scattering and Sensing Techniques
- The development of SERS-active substrates using materials like ZnO and Ag nanoparticles highlights the application of Z-Ser-obzl in enhancing molecular sensing techniques. This research underscores the potential of Z-Ser-obzl in improving the detection of molecules and analytes, a critical component in various scientific and technological fields (Kandjani et al., 2014).
Safety And Hazards
properties
IUPAC Name |
benzyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHDPGHZHFJLBZ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426341 | |
Record name | Benzyl N-[(benzyloxy)carbonyl]-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ser-obzl | |
CAS RN |
21209-51-8 | |
Record name | Benzyl N-[(benzyloxy)carbonyl]-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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